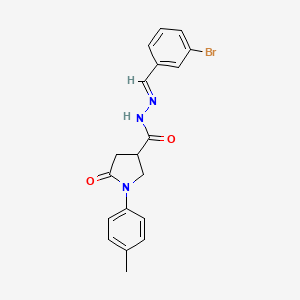
N'-(3-bromobenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, commonly known as BBMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBMP is a pyrrolidine-based hydrazide derivative that exhibits promising biological activities, making it a potential candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of BBMP is not fully understood. However, it has been proposed that BBMP exerts its biological activities through the inhibition of various enzymes and signaling pathways. BBMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BBMP has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBMP has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BBMP has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, BBMP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BBMP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. BBMP has also been found to exhibit potent biological activities at low concentrations, making it a cost-effective compound for drug development. However, BBMP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of BBMP is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
BBMP has significant potential for the development of novel drugs. Further research is needed to fully understand the mechanism of action of BBMP and its biological activities. Future studies should focus on optimizing the synthesis method of BBMP to improve its solubility and bioavailability. In addition, studies should be conducted to investigate the efficacy of BBMP in animal models of disease. Finally, the potential toxicity and side effects of BBMP should be thoroughly evaluated to ensure its safety for human use.
Applications De Recherche Scientifique
BBMP has been extensively studied for its biological activities and therapeutic potential. It has been reported to exhibit potent anti-tumor, anti-inflammatory, and anti-microbial activities. BBMP has also been found to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-13-5-7-17(8-6-13)23-12-15(10-18(23)24)19(25)22-21-11-14-3-2-4-16(20)9-14/h2-9,11,15H,10,12H2,1H3,(H,22,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONYGIQMNXBNL-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[(1-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909957.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B3909959.png)
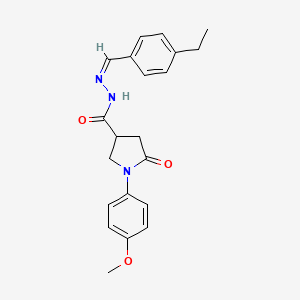
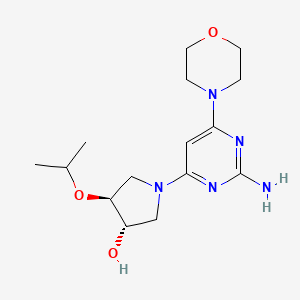

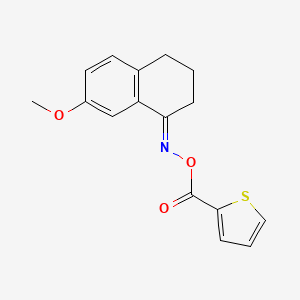

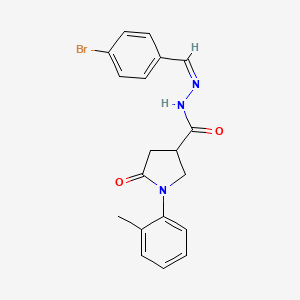
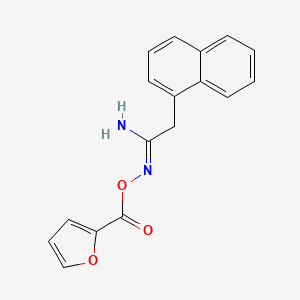
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[2-(3-hydroxypiperidin-1-yl)ethyl]propanamide](/img/structure/B3910012.png)
![4-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]morpholine](/img/structure/B3910020.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3910021.png)
![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)